molecular formula C18H11ClN2 B14611776 2,3'-Biquinoline, 2'-chloro- CAS No. 58130-42-0

2,3'-Biquinoline, 2'-chloro-

Katalognummer: B14611776
CAS-Nummer: 58130-42-0
Molekulargewicht: 290.7 g/mol
InChI-Schlüssel: JLGUQOKQSLYEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3’-Biquinoline, 2’-chloro- is a heterocyclic aromatic compound that consists of two quinoline units linked at the 2 and 3 positions, with a chlorine atom substituted at the 2’ position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Biquinoline, 2’-chloro- can be achieved through various methods. One common approach involves the reaction of 2-chloro-3-formyl quinoline with active methylene compounds under microwave irradiation, catalyzed by 4-(N,N-dimethylamino) pyridine (DMAP). This method produces the desired product in high yield and purity .

Industrial Production Methods

Industrial production of 2,3’-Biquinoline, 2’-chloro- typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. Microwave-assisted synthesis is favored due to its rapid reaction times and high product yields .

Analyse Chemischer Reaktionen

Types of Reactions

2,3’-Biquinoline, 2’-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while condensation reactions can produce larger heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

2,3’-Biquinoline, 2’-chloro- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,3’-Biquinoline, 2’-chloro- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3’-Biquinoline, 2’-chloro- is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2’ position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

58130-42-0

Molekularformel

C18H11ClN2

Molekulargewicht

290.7 g/mol

IUPAC-Name

2-chloro-3-quinolin-2-ylquinoline

InChI

InChI=1S/C18H11ClN2/c19-18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H

InChI-Schlüssel

JLGUQOKQSLYEEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.